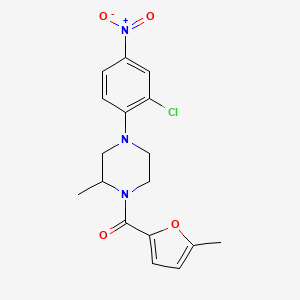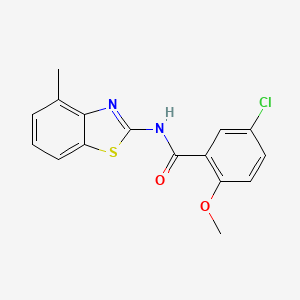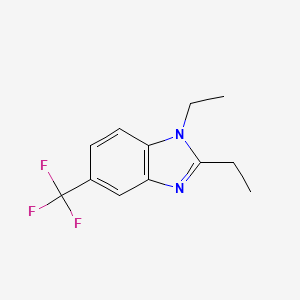
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine, also known as CNP-FP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
In agriculture, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit potent insecticidal activity against several insect pests, including aphids, whiteflies, and thrips. This makes it a promising candidate for the development of new insecticides that are effective against a wide range of insect pests.
In environmental science, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new antioxidants for use in food and cosmetic industries.
Wirkmechanismus
The exact mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to modulate the activity of various ion channels and receptors in the body, leading to its analgesic and insecticidal effects.
Biochemical and physiological effects:
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to exhibit several biochemical and physiological effects in the body. In animal studies, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine has been shown to possess antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, its insecticidal and antimicrobial activity make it a potential candidate for the development of new insecticides and antibiotics.
However, one of the limitations of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine for lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis. In addition, the development of new insecticides and antibiotics based on 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is another potential direction. Furthermore, the development of new antioxidants for use in food and cosmetic industries is another potential direction. Overall, the potential applications of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine are vast, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine involves the condensation of 1-(5-methyl-2-furoyl)piperazine with 2-chloro-4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity. The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-(5-methyl-2-furoyl)piperazine is a well-established method, and several modifications have been reported to improve the yield and purity of the product.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-10-19(15-5-4-13(21(23)24)9-14(15)18)7-8-20(11)17(22)16-6-3-12(2)25-16/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVNACLLCVFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(O2)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)


![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)
![5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B6041137.png)



![3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6041147.png)
![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![11-methyl-4-[4-(methylthio)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6041160.png)